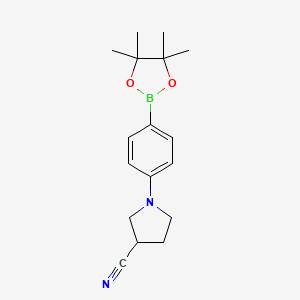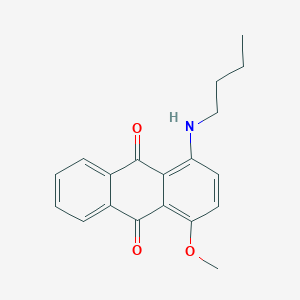
1-(Butylamino)-4-methoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Butylamino)-4-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments. This particular compound features a butylamino group and a methoxy group attached to the anthracene core, which significantly influences its chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylamino)-4-methoxyanthracene-9,10-dione typically involves the following steps:
Nitration: The anthracene core undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups.
Alkylation: The amino groups are then alkylated with butyl groups.
Methoxylation: Finally, a methoxy group is introduced to complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow alkylation and methoxylation. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions: 1-(Butylamino)-4-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The butylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinones depending on the substituent introduced.
科学的研究の応用
1-(Butylamino)-4-methoxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized as a dye in textile and paper industries.
作用機序
The mechanism of action of 1-(Butylamino)-4-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication. This property is particularly useful in anticancer research, where it can induce apoptosis in cancer cells.
類似化合物との比較
- 1-(Butylamino)-anthraquinone
- 1-(Methoxy)-anthraquinone
- 1-(Amino)-4-methoxyanthracene-9,10-dione
Uniqueness: 1-(Butylamino)-4-methoxyanthracene-9,10-dione is unique due to the presence of both butylamino and methoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, this compound exhibits enhanced solubility and stability, making it more suitable for various applications in research and industry.
特性
CAS番号 |
82874-66-6 |
|---|---|
分子式 |
C19H19NO3 |
分子量 |
309.4 g/mol |
IUPAC名 |
1-(butylamino)-4-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H19NO3/c1-3-4-11-20-14-9-10-15(23-2)17-16(14)18(21)12-7-5-6-8-13(12)19(17)22/h5-10,20H,3-4,11H2,1-2H3 |
InChIキー |
VCURDJCRIQMGEU-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C2C(=C(C=C1)OC)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



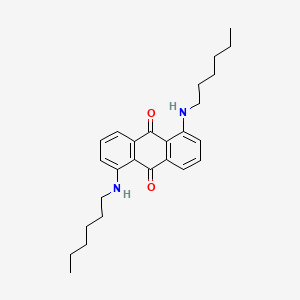
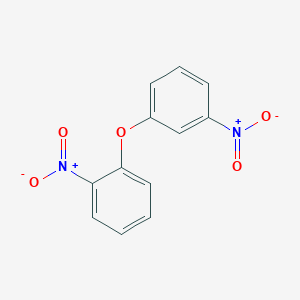
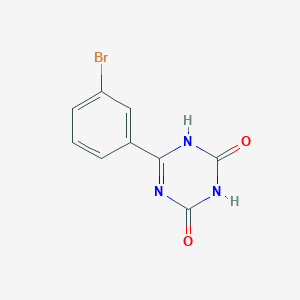
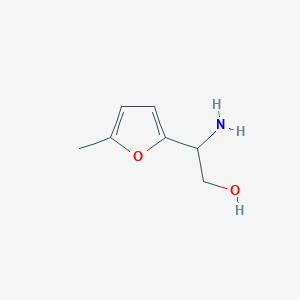
![3-Methyl-8-azaspiro[4.5]decan-1-one hcl](/img/structure/B13150065.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)
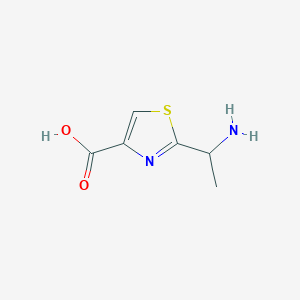
![Ethyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13150093.png)
![4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13150094.png)
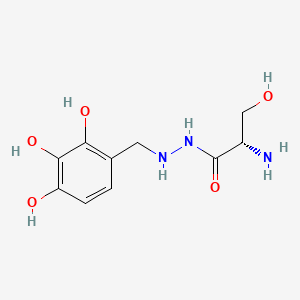
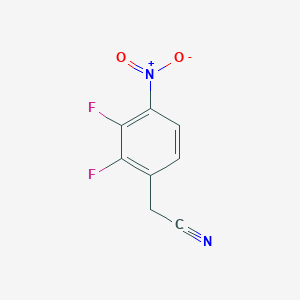
![Benzo[j]phenanthridin-6(5h)-one](/img/structure/B13150113.png)
